WR99210 is classified as a small molecule drug and falls under the category of antimalarial agents. It is specifically noted for its high efficacy against P. falciparum DHFR and has been studied for its interactions with other related enzymes in different species. The compound is sourced from various pharmaceutical companies, with notable studies utilizing WR99210 provided by Jacobus Pharmaceuticals and Sigma-Aldrich .
The synthesis of WR99210 involves several steps, often utilizing microwave-assisted methods to enhance yield and efficiency. The process typically begins with the reaction of substituted amines with aromatic aldehydes to form imines. These imines are then treated with dicyandiamide to produce the desired triazine structure.
This method allows for rapid synthesis while maintaining high purity levels, essential for biological evaluations.
WR99210 has a complex molecular structure characterized by a triazine ring, which is pivotal to its function as a DHFR inhibitor. The compound's molecular formula is , and it has a molecular weight of approximately 284.34 g/mol.
Nuclear magnetic resonance spectroscopy has been employed to confirm the structural integrity of WR99210 and distinguish it from its regioisomers, which may exhibit different biological activities .
WR99210 primarily engages in chemical reactions that involve binding to the active site of DHFR, inhibiting its function. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis.
The mechanism by which WR99210 exerts its antimalarial effects involves competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for DNA synthesis and cellular replication in parasites.
WR99210 exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
The primary application of WR99210 lies in its use as an antimalarial agent. Its ability to inhibit P. falciparum DHFR makes it an attractive candidate for treating malaria, especially strains resistant to conventional therapies like pyrimethamine.
WR99210 (4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine) emerged in the 1990s as a potent triazine-based antimalarial targeting Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS). Its discovery was driven by the need to overcome limitations of existing antifolates like pyrimethamine and cycloguanil. Early studies revealed exceptional in vitro activity against blood-stage parasites, with half-maximal effective concentrations (EC50) in the low nanomolar range (0.056–0.62 nM) for wild-type and pyrimethamine-resistant strains [1]. Mechanistically, WR99210 competitively inhibited DHFR activity, blocking tetrahydrofolate synthesis essential for nucleotide biosynthesis [1] [6].
Structural attributes underpinning potency:
Table 1: Early Efficacy Profile of WR99210 Against P. falciparum Strains
Strain | DHFR Genotype | WR99210 EC50 (nM) | Fold Change vs. Pyrimethamine |
---|---|---|---|
NF54 | Wild-type (N51/C59/S108) | 0.056 | >200,000 |
Dd2 | Mutant (N51I/C59R/S108N) | 0.62 | >1,600 |
Data compiled from [1]
A critical discovery was WR99210’s regioisomerization vulnerability. Studies identified an inactive dihydrotriazine regioisomer (Compound 2) in commercial preparations, differing from active WR99210 (Compound 1) only in atomic arrangement. This isomer displayed >22,000-fold reduced potency due to poor binding to the DHFR active site [1].
WR99210’s significance lies in its activity against highly resistant P. falciparum and P. vivax strains carrying quadruple DHFR mutations (e.g., N51I/C59R/S108N/I164L). These mutations confer extreme resistance to classical antifolates (pyrimethamine EC50 >1,000 nM) but minimally impact WR99210 (EC50 remains 0.54–4.6 nM) [4] [6] [8].
Structural basis for resilience:
Table 2: Comparative Inhibition of Wild-Type vs. Quadruple Mutant (N51I/C59R/S108N/I164L) DHFR
Inhibitor | Ki Wild-Type (nM) | Ki Quadruple Mutant (nM) | Fold Change |
---|---|---|---|
Pyrimethamine | 15 | 385 | 25.7 |
Cycloguanil | 2.5 | 210 | 84.0 |
WR99210 | 0.8 | 1.9 | 2.4 |
Yeast models expressing mutant Pfdhfr alleles confirmed WR99210’s superiority, inhibiting quadruple mutants at concentrations ≤2 nM, while pyrimethamine required >100,000 nM [8]. Notably, novel dhfr alleles selected in vitro for resistance to pyrimethamine or chlorcycloguanil remained susceptible to WR99210, highlighting its distinct binding mechanism [4].
Despite promising antimalarial efficacy, WR99210’s clinical development was halted due to:
Table 3: Key Pharmacokinetic Limitations of WR99210 vs. Analogues
Parameter | WR99210 | P65 (Pyrimidine Analog) | P218 (Clinical Candidate) |
---|---|---|---|
Oral Bioavailability | <1% | 83% | >90% |
Caco-2 Permeability | Low | High | High |
pKa | 10–11 | 6–7 | 7.2 |
Derived from [6]
The eclipse of WR99210 as a drug candidate illuminated its utility in molecular parasitology:
Structural basis for genetic tool utility:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7